molecular formula C12H12F2O3 B1368652 6-(3,5-Difluorophenyl)-6-oxohexanoic acid CAS No. 871127-79-6

6-(3,5-Difluorophenyl)-6-oxohexanoic acid

Cat. No. B1368652
CAS RN: 871127-79-6
M. Wt: 242.22 g/mol
InChI Key: GPRSZBJFIFKPIA-UHFFFAOYSA-N
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Description

The compound “6-(3,5-Difluorophenyl)-6-oxohexanoic acid” is a complex organic molecule. It contains a difluorophenyl group, which is a phenyl (benzene) ring with two fluorine atoms attached, and a hexanoic acid group, which is a six-carbon chain with a carboxylic acid group at the end .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring with fluorine atoms at the 3 and 5 positions, connected to a six-carbon chain with a ketone (C=O) at the 6 position and a carboxylic acid group at the end .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atoms and the carboxylic acid group in this compound would likely make it relatively polar and capable of participating in hydrogen bonding .

Scientific Research Applications

1. Mass Spectrometry Analysis

6-(3,5-Difluorophenyl)-6-oxohexanoic acid has been utilized in mass spectrometric studies to understand the fragmentation behavior of monocarboxylic acids. It helped in elucidating fragmentation pathways, aiding in the development of better analytical techniques (Kanawati et al., 2007).

2. Synthesis and Interconversion Studies

This compound has been involved in synthesis and interconversion research. For instance, studies on the conversion of related compounds have provided insights into chemical reactions that may be useful for developing new synthetic methods and pharmaceutical compounds (Short & Rockwood, 1969).

3. Biotransformation Research

Research involving the biotransformation of similar fluorotelomer alcohols by fungi like Phanerochaete chrysosporium highlights the potential of using biological means for the degradation of environmentally persistent substances (Tseng et al., 2014).

4. Crystallographic Studies

Studies on crystal structures of related compounds provide valuable information on molecular geometry, which is crucial for understanding the physical and chemical properties of substances, potentially leading to the development of new materials (Feeder & Jones, 1994).

5. Anti-inflammatory Agent Synthesis

This compound and its derivatives have been synthesized and tested for anti-inflammatory properties, contributing to pharmaceutical research and drug development (Abouzid et al., 2007).

6. Environmental Fate and Biodegradation Studies

Research on the environmental fate and biodegradation of fluorotelomer alcohols and related compounds has implications for understanding the impact of industrial chemicals on ecosystems and developing strategies for pollution mitigation (Zhang et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many fluorinated organic compounds are relatively non-reactive and safe to handle, but they can be harmful or toxic if ingested or inhaled .

properties

IUPAC Name

6-(3,5-difluorophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c13-9-5-8(6-10(14)7-9)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRSZBJFIFKPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645308
Record name 6-(3,5-Difluorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871127-79-6
Record name 3,5-Difluoro-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871127-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3,5-Difluorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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